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Compound of Interest

Compound Name: CCK (26-31) (non-sulfated)

CAS No.: 89911-64-8

Cat. No.: B1496556 Get Quote

Abstract
The cholecystokinin fragment 26-31 (CCK 26-31) represents the N-terminal hexapeptide of the

bioactive octapeptide CCK-8. While the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2) is the

canonical pharmacophore for CCK-A and CCK-B receptor activation, the N-terminal 26-31

domain plays a critical role in receptor selectivity (via sulfated Tyrosine-27) and metabolic

stability. This application note details protocols for the synthesis verification, enzymatic stability

profiling, and receptor binding analysis of CCK 26-31. These methods are essential for

distinguishing bioactive CCK-8 from its inactive metabolic degradation products in

pharmacokinetic (PK) studies.

Chemical Characterization & Structural Integrity
Physicochemical Properties
CCK 26-31 exists in two primary forms: sulfated (bioologically relevant precursor/metabolite)

and non-sulfated. The sulfation at Tyr27 is labile and requires specific handling to prevent

desulfation during analysis.
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Property CCK 26-31 (Sulfated) CCK 26-31 (Non-Sulfated)

Sequence
Asp-Tyr(SO3H)-Met-Gly-Trp-

Met
Asp-Tyr-Met-Gly-Trp-Met

Residue Range 26–31 26–31

Molecular Formula C38H50N8O13S2 C38H50N8O10S

Molecular Weight 923.04 Da 842.98 Da

Solubility
Water (1 mg/mL), alkaline

buffer
DMSO, acidic buffer

Key Instability
Desulfation (acidic pH),

Oxidation (Met)
Oxidation (Met)

Protocol: LC-MS/MS Verification
Objective: To separate CCK 26-31 from full-length CCK-8 and identify potential methionine

oxidation or desulfation.

Reagents:

Mobile Phase A: 20 mM Ammonium Acetate, pH 6.8 (Neutral pH preserves sulfation).

Mobile Phase B: Acetonitrile (LC-MS grade).

Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 µm).

Methodology:

Sample Prep: Dissolve lyophilized CCK 26-31 in 50 mM Ammonium Bicarbonate (pH 7.8).

Note: Avoid TFA or Formic Acid during reconstitution to prevent hydrolysis of the sulfate

group.

Gradient:

0-1 min: 5% B (Isocratic hold)
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1-10 min: 5% -> 45% B (Linear gradient)

10-12 min: 95% B (Wash)

Mass Spectrometry Settings (ESI-):

Operate in Negative Ion Mode (ESI-). Sulfated peptides ionize more efficiently in negative

mode and are less prone to in-source fragmentation of the SO3 group.

Target Mass (M-H)-: 922.03 (Sulfated), 841.97 (Non-sulfated).

Data Interpretation:

Peak A (RT ~4.5 min): Intact Sulfated CCK 26-31 (m/z 922).

Peak B (RT ~5.2 min): Desulfated impurity (m/z 841).

Peak C: Methionine sulfoxide variants (+16 Da shift).

Metabolic Stability: Enzymatic Cleavage Kinetics
Context: CCK-8 is rapidly degraded in vivo by Neutral Endopeptidase (NEP/CD10). A primary

cleavage event occurs at the Met31-Asp32 bond, releasing the active C-terminal fragment and

leaving the CCK 26-31 hexapeptide. Quantifying the accumulation of CCK 26-31 provides an

inverse metric of CCK-8 stability.

Protocol: NEP Degradation Assay
Objective: Monitor the conversion of CCK-8 into CCK 26-31.

Workflow Diagram:

Substrate:
CCK-8 (10 µM)

Incubation
37°C, Tris-HCl pH 7.4

Enzyme:
rNEP (10 ng/mL)

Quench:
EDTA + Heat (95°C)

t = 0, 5, 15, 30, 60 min LC-MS Analysis
Target: 923.04 Da

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Workflow for monitoring enzymatic degradation of CCK-8 into fragment 26-31.

Step-by-Step Procedure:

Reaction Mix: Prepare 100 µL of reaction buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

Initiation: Add CCK-8 (Sulfated) to a final concentration of 10 µM. Add Recombinant Human

Neprilysin (rNEP) to 10 ng/mL.

Time Course: Incubate at 37°C. Aliquot 20 µL at t=0, 5, 15, 30, and 60 minutes.

Quenching: Immediately transfer aliquots into tubes containing 5 µL of 100 mM EDTA (to

chelate Zn2+ required by NEP) and heat at 95°C for 2 minutes.

Why EDTA? Acid quenching (TFA) causes desulfation. EDTA/Heat is the preferred method

for preserving the sulfated 26-31 product.

Analysis: Inject onto the LC-MS system described in Section 1.2.

Calculation: Plot the Area Under Curve (AUC) of the 923.04 Da peak (CCK 26-31) vs. Time.

Receptor Binding Affinity (Functional Exclusion)
Context: CCK 26-31 lacks the C-terminal Phenylalanine-amide, which is essential for high-

affinity binding to CCK-A and CCK-B receptors. This assay serves as a negative control or to

test for low-affinity antagonism.

Protocol: Competitive Radioligand Binding
Objective: Determine the IC50 of CCK 26-31 displacing [125I]-CCK-8 from CCK-A receptors.

Reagents:

Receptor Source: Rat pancreatic acini membranes (rich in CCK-A).

Radioligand: [125I]-Bolton-Hunter-CCK-8 (~20 pM).
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Competitor: CCK 26-31 (Sulfated), serially diluted (10^-10 M to 10^-5 M).

Methodology:

Buffer Prep: Krebs-HEPES buffer enriched with 0.2% BSA and 0.1 mg/mL Soybean Trypsin

Inhibitor (to prevent degradation during assay).

Incubation: Mix Membrane Prep + Radioligand + CCK 26-31. Incubate for 60 min at 37°C.

Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in polyethyleneimine

(reduces non-specific binding).

Counting: Measure radioactivity (CPM) in a gamma counter.

Expected Results & Causality:

CCK-8 (Control): High affinity (IC50 ~ 1 nM).

CCK 26-31: Very low affinity (IC50 > 1 µM).

Interpretation: The significant loss of affinity confirms that the 26-31 fragment is biologically

inert regarding receptor activation, validating its status as a metabolic byproduct rather than

an active signaling molecule.

Pathway Visualization
The following diagram illustrates the structural relationship and cleavage logic between the

parent peptide and the 26-31 fragment.
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Figure 2: Metabolic pathway of CCK-8 showing the generation of the 26-31 fragment and its

subsequent loss of receptor affinity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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